molecular formula C16H17ClN2O4 B6702743 Ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate

Ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate

Cat. No.: B6702743
M. Wt: 336.77 g/mol
InChI Key: XLKFAXWCDCMARJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate is a synthetic organic compound that belongs to the class of esters It features a chlorophenyl group, an oxazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the chlorophenyl group.

    Reduction: Reduction reactions might target the ester functional group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, particularly in drug design and development.

    Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and chlorophenyl group could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate
  • Ethyl 2-(4-fluorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate
  • Ethyl 2-(4-methylphenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate

Uniqueness

Ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the oxazole ring and ester functional group also contributes to its distinct properties.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-4-22-16(21)13(11-5-7-12(17)8-6-11)19-15(20)14-9(2)18-10(3)23-14/h5-8,13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKFAXWCDCMARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)C2=C(N=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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